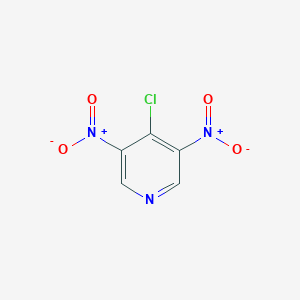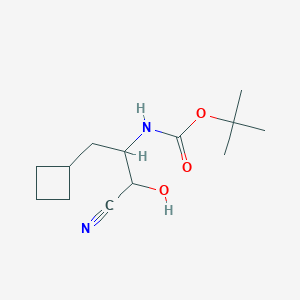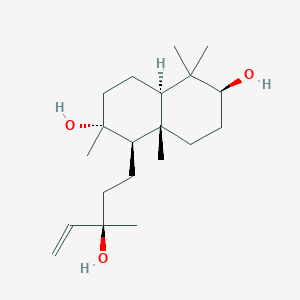
3-Hydroxysclareol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxysclareol is a natural product that has been studied for its various biological activities. It is a diterpene lactone that is derived from the plant Salvia sclarea. This compound has been found to have potential therapeutic applications in the fields of cancer, inflammation, and metabolic disorders.
科学的研究の応用
3-Hydroxysclareol has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders. In cancer research, 3-Hydroxysclareol has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Inflammation research has shown that 3-Hydroxysclareol can inhibit the production of inflammatory cytokines and reduce inflammation. In metabolic disorder research, 3-Hydroxysclareol has been found to have anti-diabetic properties and can improve glucose metabolism.
作用機序
The mechanism of action of 3-Hydroxysclareol varies depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells through the activation of the caspase pathway and the inhibition of the PI3K/Akt pathway. In inflammation research, 3-Hydroxysclareol inhibits the production of inflammatory cytokines through the inhibition of NF-κB signaling. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism through the activation of the AMPK signaling pathway.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Hydroxysclareol vary depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells and inhibits tumor growth. In inflammation research, 3-Hydroxysclareol reduces inflammation and inhibits the production of inflammatory cytokines. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism and reduces insulin resistance.
実験室実験の利点と制限
The advantages of using 3-Hydroxysclareol in lab experiments include its natural origin, availability, and potential therapeutic applications. However, the limitations of using 3-Hydroxysclareol in lab experiments include its low solubility, potential toxicity, and limited research on its pharmacokinetics.
将来の方向性
Of research on 3-Hydroxysclareol include the investigation of its pharmacokinetics, toxicity, and potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel synthesis methods and analogs of 3-Hydroxysclareol may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 3-Hydroxysclareol can be achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the use of starting materials such as sclareol and various reagents to produce 3-Hydroxysclareol. Isolation from natural sources involves the extraction of the compound from the plant Salvia sclarea.
特性
CAS番号 |
132796-57-7 |
|---|---|
製品名 |
3-Hydroxysclareol |
分子式 |
C20H36O3 |
分子量 |
324.5 g/mol |
IUPAC名 |
(1R,2R,4aR,6S,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,6-diol |
InChI |
InChI=1S/C20H36O3/c1-7-18(4,22)11-8-15-19(5)12-10-16(21)17(2,3)14(19)9-13-20(15,6)23/h7,14-16,21-23H,1,8-13H2,2-6H3/t14-,15+,16-,18-,19-,20+/m0/s1 |
InChIキー |
GHXNUBMJNAHZRP-CJEFFJQMSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C)O |
SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
正規SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
同義語 |
3-hydroxysclareol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
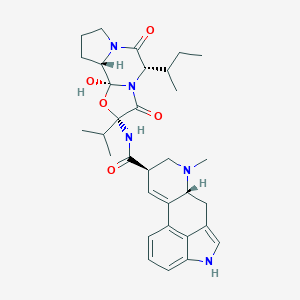
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
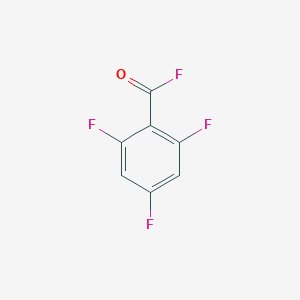
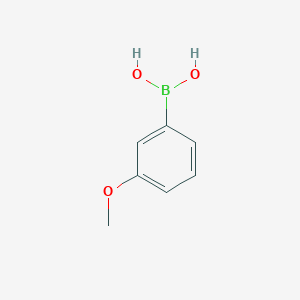
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
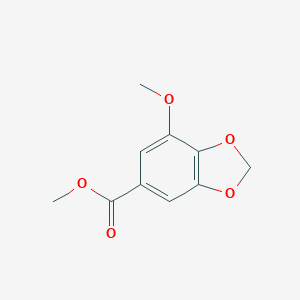
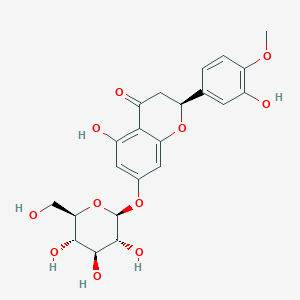
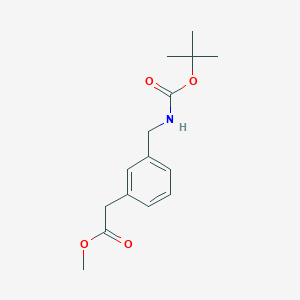
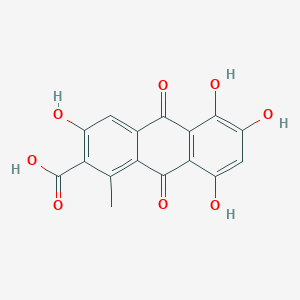
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
